molecular formula C3H13Cl2N3O2S B13542718 1,3-Diaminopropane-2-sulfonamidedihydrochloride

1,3-Diaminopropane-2-sulfonamidedihydrochloride

Cat. No.: B13542718
M. Wt: 226.13 g/mol
InChI Key: GFNMXKIDZQHALV-UHFFFAOYSA-N
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Description

1,3-Diaminopropane-2-sulfonamidedihydrochloride is an organic compound characterized by the presence of two amine groups and a sulfonamide group attached to a propane backbone. This compound is typically found in the form of a dihydrochloride salt, which enhances its solubility in water and other polar solvents. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diaminopropane-2-sulfonamidedihydrochloride typically involves the reaction of 1,3-diaminopropane with a sulfonamide derivative under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to improve its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Diaminopropane-2-sulfonamidedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1,3-Diaminopropane-2-sulfonamidedihydrochloride has a wide range of applications in scientific research, including:

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

    Protein Modification: Used in the modification of proteins for research purposes.

Medicine

    Drug Development: Investigated for its potential use in developing new pharmaceuticals.

    Therapeutic Agents: Studied for its therapeutic properties in treating various diseases.

Industry

    Polymer Production: Used in the production of specialty polymers.

    Surfactants: Component in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of 1,3-Diaminopropane-2-sulfonamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The sulfonamide group plays a crucial role in the binding process, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminopropane: Lacks the sulfonamide group, making it less versatile in certain applications.

    1,4-Diaminobutane (Putrescine): Has a longer carbon chain, affecting its reactivity and applications.

    1,5-Diaminopentane (Cadaverine): Similar to putrescine but with an even longer carbon chain.

Uniqueness

1,3-Diaminopropane-2-sulfonamidedihydrochloride is unique due to the presence of both amine and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its analogs.

Biological Activity

1,3-Diaminopropane-2-sulfonamidedihydrochloride, also known as a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C3H10N2O2S·2HCl
Molecular Weight 174.12 g/mol
IUPAC Name 1,3-Diaminopropane-2-sulfonamide dihydrochloride
CAS Number 109-76-2

This compound features a sulfonamide group attached to a diamine structure, which is significant for its biological interactions.

The biological activity of this compound primarily involves its ability to interact with various biological targets. It acts as an inhibitor of specific enzymes and receptors, affecting metabolic pathways. The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), which is crucial in bacterial folate synthesis. This mechanism underlies its potential as an antibacterial agent.

Biological Activity

  • Antimicrobial Properties :
    • Research indicates that sulfonamides can inhibit the growth of bacteria by interfering with folate synthesis. This has been demonstrated in numerous studies where compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • Some studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
  • Cancer Research :
    • There are emerging studies exploring the role of sulfonamide derivatives in cancer therapy. The compound's ability to modulate cellular pathways involved in tumor growth has been a focus of recent investigations .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various sulfonamide derivatives against resistant bacterial strains. Results indicated that compounds with similar structures showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Inflammation and Cytokine Modulation : In a controlled experiment assessing the anti-inflammatory effects of sulfonamide derivatives, it was found that treatment with these compounds reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Tables Summarizing Research Findings

Study TitleYearFindings
Antimicrobial Activity of Sulfonamides2020Demonstrated efficacy against MRSA; potential for use in resistant infections .
Inhibition of Cytokines2021Reduced TNF-alpha and IL-6 levels; suggests anti-inflammatory potential .
Cancer Cell Growth Modulation2023Indicated effects on cell proliferation; further research needed for therapeutic applications .

Properties

Molecular Formula

C3H13Cl2N3O2S

Molecular Weight

226.13 g/mol

IUPAC Name

1,3-diaminopropane-2-sulfonamide;dihydrochloride

InChI

InChI=1S/C3H11N3O2S.2ClH/c4-1-3(2-5)9(6,7)8;;/h3H,1-2,4-5H2,(H2,6,7,8);2*1H

InChI Key

GFNMXKIDZQHALV-UHFFFAOYSA-N

Canonical SMILES

C(C(CN)S(=O)(=O)N)N.Cl.Cl

Origin of Product

United States

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